molecular formula C11H11NO2S B15067477 5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid

5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid

Katalognummer: B15067477
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: GONFLGVXZATZBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethylbenzo[b]thiophene with an amino group and a carboxylic acid group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-3-methylbenzo[b]thiophene-2-carboxylic acid
  • 5-Amino-3,6-dimethylbenzo[b]thiophene-2-sulfonic acid

Uniqueness

5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H11NO2S

Molekulargewicht

221.28 g/mol

IUPAC-Name

5-amino-3,6-dimethyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H11NO2S/c1-5-3-9-7(4-8(5)12)6(2)10(15-9)11(13)14/h3-4H,12H2,1-2H3,(H,13,14)

InChI-Schlüssel

GONFLGVXZATZBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1N)C(=C(S2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.